Cas no 34105-81-2 (Methyl 3-Methyl-2-butenoate-D7)
Methyl 3-Methyl-2-butenoate-D7 Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic-2,4,4,4-d4 acid, 3-(methyl-d3)-, methyl ester (9CI)
- Methyl 3-Methyl-2-butenoate-D7
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- Inchi: 1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
- InChI Key: FZIBCCGGICGWBP-UHFFFAOYSA-N
- SMILES: C(=O)(OC)C([H])=C(C([H])([H])[H])C([H])([H])[H]
Methyl 3-Methyl-2-butenoate-D7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322537-25mg |
Methyl 3-Methyl-2-butenoate-D7 |
34105-81-2 | 25mg |
$196.00 | 2023-05-17 | ||
| TRC | M322537-50mg |
Methyl 3-Methyl-2-butenoate-D7 |
34105-81-2 | 50mg |
$369.00 | 2023-05-17 | ||
| TRC | M322537-100mg |
Methyl 3-Methyl-2-butenoate-D7 |
34105-81-2 | 100mg |
$715.00 | 2023-05-17 | ||
| TRC | M322537-250mg |
Methyl 3-Methyl-2-butenoate-D7 |
34105-81-2 | 250mg |
$ 1200.00 | 2023-09-07 |
Methyl 3-Methyl-2-butenoate-D7 Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Methyl 3-Methyl-2-butenoate-D7
Methyl 3-Methyl-2-butenoate-D7: A Comprehensive Overview
Methyl 3-Methyl-2-butenoate-D7, with the CAS number 34105-81-2, is a compound of significant interest in various scientific and industrial applications. This compound, also known as D7-labeled methyl 3-methyl-2-butenoate, is a derivative of methyl acrylate, featuring a deuterium substitution at the seventh position. The introduction of deuterium in this compound enhances its stability and provides unique properties that make it valuable in research and development.
The structural formula of Methyl 3-Methyl-2-butenoate-D7 can be represented as CH₂=C(CH₃)-COOCH₃, with the deuterium atom replacing a hydrogen atom at the specified position. This substitution not only alters the physical properties of the compound but also influences its reactivity in various chemical reactions. Recent studies have highlighted the importance of deuterium labeling in understanding reaction mechanisms and kinetics, particularly in fields such as pharmacology and materials science.
One of the key areas where Methyl 3-Methyl-2-butenoate-D7 has found application is in polymer synthesis. The compound serves as a monomer for producing acrylic polymers, which are widely used in coatings, adhesives, and textiles. The deuterium labeling allows researchers to track the polymerization process more effectively, providing insights into the dynamics of chain growth and termination steps. This has led to advancements in developing high-performance materials with tailored properties.
In addition to its role in polymer chemistry, Methyl 3-Methyl-2-butenoate-D7 has gained attention in biochemistry and molecular biology. The compound is utilized as a precursor in the synthesis of bioactive molecules, including pharmaceutical agents and agrochemicals. Its deuterated form enables precise isotopic labeling, which is crucial for studying metabolic pathways and enzyme mechanisms using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Recent research has also explored the environmental impact of Methyl 3-Methyl-2-butenoate-D7. Studies have shown that the compound exhibits biodegradability under specific conditions, making it a more sustainable alternative to traditional acrylic monomers. This aligns with the growing demand for eco-friendly materials in various industries. Furthermore, the use of deuterium labeling has facilitated the analysis of degradation pathways, contributing to a better understanding of environmental fate and toxicity.
The synthesis of Methyl 3-Methyl-2-butenoate-D7 involves a multi-step process that includes alkylation, esterification, and deuterium exchange reactions. Advanced techniques such as catalytic hydrogenation and isotopic exchange have been employed to achieve high yields and purity levels. These methods have been optimized through continuous research efforts, ensuring that the compound is produced efficiently on an industrial scale.
From a technological standpoint, Methyl 3-Methyl-2-butenoate-D7 has found applications in advanced materials science. For instance, it is used in the production of high-refractive-index polymers for optical applications such as lenses and displays. The unique optical properties imparted by the deuterium substitution make these materials highly desirable for next-generation technologies.
In conclusion, Methyl 3-Methyl-2-butenoate-D7 (CAS No. 34105-81-2) is a versatile compound with diverse applications across multiple disciplines. Its deuterium labeling provides researchers with a powerful tool for studying chemical processes at a molecular level while offering practical solutions for industrial needs. As ongoing research continues to uncover new potential uses for this compound, it remains at the forefront of scientific innovation.
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